4-Chloro-5-fluoro-1H-indazole

Lipophilicity Drug Design ADME

Regioisomer contamination undermines SAR reproducibility. 4-Chloro-5-fluoro-1H-indazole (CAS 1420068-88-7) delivers the precise 4-Cl/5-F substitution pattern essential for sequential cross-coupling and CNS-penetrant candidate synthesis. • Enables chemoselective orthogonal functionalization via Cl/F handles for kinase inhibitor library diversification • LogP 2.58 ensures BBB-penetrant physicochemical profile vs. regioisomer (LogP 2.3) • Melting point 135-138 °C confirms structural identity; eliminates regioisomer misassignment risk • High-purity sourcing critical for PET tracer precursor applications where radiolabeled impurities compromise imaging contrast

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
CAS No. 1420068-88-7
Cat. No. B1430250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-1H-indazole
CAS1420068-88-7
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NN=C2)Cl)F
InChIInChI=1S/C7H4ClFN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11)
InChIKeyOELWZBVKBHULCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-fluoro-1H-indazole: Chemical Profile


4-Chloro-5-fluoro-1H-indazole (CAS 1420068-88-7) is a dihalogenated heterocyclic building block belonging to the indazole family, characterized by a benzene ring fused to a pyrazole core with chlorine and fluorine substituents at the 4- and 5-positions, respectively . With a molecular formula of C7H4ClFN2 and a molecular weight of 170.57 g/mol, this compound is distinct from its regioisomer (5-chloro-4-fluoro-1H-indazole) and mono-halogenated analogs in its physicochemical profile, including a higher predicted lipophilicity (LogP 2.58) and a specific melting point range of 135-138 °C . Its primary value in R&D procurement lies in its use as a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry, where the unique arrangement of halogens can direct downstream functionalization .

1 Medicinal chemistry building block – supports convergent synthesis via sequential cross-coupling at chlorine and fluorine positions.
2 Dihalogenated indazole scaffold – offers a distinct lipophilicity and thermal profile for SAR exploration.
3 Non-interchangeable with regioisomer – 4-Cl/5-F substitution pattern is critical for reported target engagement contexts.

4-Chloro-5-fluoro-1H-indazole: Non-Interchangeable with Analogs


Substituting 4-Chloro-5-fluoro-1H-indazole (CAS 1420068-88-7) with its regioisomer (5-chloro-4-fluoro-1H-indazole) or mono-halogenated versions (e.g., 4-chloro-1H-indazole, 5-fluoro-1H-indazole) is not scientifically sound for critical R&D workflows. The precise positioning of the chloro and fluoro groups dictates the molecule's physicochemical properties, such as lipophilicity (LogP 2.58 vs. 2.3 for its regioisomer), which directly impacts chromatographic behavior, membrane permeability in cell-based assays, and solubility profiles . Furthermore, the presence of two distinct halogen substituents provides a unique vector for sequential, chemoselective cross-coupling reactions that are impossible with mono-substituted scaffolds, making the specific 4-chloro-5-fluoro pattern a non-negotiable requirement in certain synthetic routes, such as those targeting dual serotonin-norepinephrine reuptake inhibitors .

Regioisomer 5-Chloro-4-fluoro-1H-indazole may shift lipophilicity and chromatographic behavior; SAR context may not transfer.
Mono-halogen 4-Chloro- or 5-fluoro-1H-indazole lack orthogonal reactivity; sequential cross-coupling routes may not reproduce.
Parent scaffold 1H-Indazole has different thermal and solubility properties; solid-state handling and formulation behavior may differ.

4-Chloro-5-fluoro-1H-indazole: Comparative Evidence


Enhanced Lipophilicity vs. Regioisomer

The target compound, 4-Chloro-5-fluoro-1H-indazole, exhibits a calculated LogP of 2.58, which is higher than the LogP of 2.3 reported for its direct regioisomer, 5-Chloro-4-fluoro-1H-indazole . This difference of +0.28 log units indicates a measurably higher lipophilicity, which can translate to altered membrane permeability characteristics in cell-based assays and different retention times in reversed-phase HPLC purification, directly impacting downstream experimental consistency and biological outcomes .

Lipophilicity vs. Regioisomer
Cross-study comparable
LogP 2.58
Reported higher lipophilicity versus 5-chloro-4-fluoro isomer (LogP 2.3); supports distinct ADME assay context.
Calculated values from vendor datasheets; retention behavior may require experimental verification.
Lipophilicity Drug Design ADME

Melting Point Difference vs. Mono-Halogenated Analogs

The melting point of 4-Chloro-5-fluoro-1H-indazole is reported in the range of 135-138 °C . This thermal profile is distinct from its mono-halogenated analogs: 4-chloro-1H-indazole has a higher melting point of 155-157 °C, while 5-fluoro-1H-indazole has a broader and lower melting range of 117-125 °C . The unsubstituted parent, 1H-Indazole, melts at 145-148 °C . This indicates that the 4-chloro-5-fluoro substitution pattern results in unique crystal lattice energy, affecting its solubility and handling during solid-phase synthesis or formulation studies.

Melting Point Difference
Cross-study comparable
135–138 °C
Unique thermal profile distinguishes from mono-halogen analogs; may support recrystallization and solid-phase handling.
Data from multiple vendor technical datasheets; verify under your specific formulation conditions.
Thermal Analysis Solid-State Chemistry Formulation

Higher Molecular Density vs. Mono-Analogs

The target compound has a predicted density of 1.5 ± 0.1 g/cm³, which is notably higher than that of 4-chloro-1H-indazole (1.425 g/cm³) and significantly higher than 5-fluoro-1H-indazole (1.37 g/cm³) . The presence of two halogen atoms with greater atomic mass is responsible for this increased density, reflecting tighter molecular packing in the solid state. This property can influence the compound's behavior in mechanochemical reactions and its stability under pressure.

Molecular Density
Cross-study comparable
1.5 ± 0.1 g/cm³
Higher density vs. mono-analogs reflects tighter packing; relevant for co-crystal and mechanochemical studies.
Predicted and measured values; context-dependent for material-science applications.
Crystal Engineering Materials Science Molecular Packing

Orthogonal Dual Halogen Reactivity

The 4-chloro-5-fluoro-1H-indazole scaffold presents two chemically distinct halogen substituents. The chlorine atom at the 4-position is a superior leaving group for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom at the 5-position is relatively inert but can direct electrophilic aromatic substitution or participate in SNAr reactions under forcing conditions . This inherent orthogonality allows for sequential, site-selective functionalization. In contrast, mono-halogenated analogs (e.g., 4-chloro-1H-indazole or 5-fluoro-1H-indazole) offer only a single reactive site, limiting the synthetic complexity that can be built in a convergent manner .

Orthogonal Dual Halogen Reactivity
Class-level inference
Cl vs. F selectivity
Supports sequential functionalization; reactivity difference is documented for similar dihalogenated heterocycles.
General organic reactivity principles; validate chemoselectivity under your specific catalytic conditions.
Cross-Coupling Sequential Functionalization Organic Synthesis

4-Chloro-5-fluoro-1H-indazole: Key Applications


Dual SNRI Inhibitor Synthesis

This compound is specifically cited as a valuable intermediate in the synthesis of dual SNRIs, where the halogen substituents provide essential binding interactions with transporter proteins . The higher LogP (2.58) of this scaffold, compared to non-halogenated or mono-halogenated indazoles, contributes to the necessary lipophilicity for blood-brain barrier penetration. Sourcing this exact substitution pattern is critical, as the regioisomeric 5-chloro-4-fluoro variant has not been validated for this application and presents different physicochemical properties that could derail lead optimization.

18F-Labeled PET Tracer Precursor

The presence of a fluorine atom on an aromatic ring makes this compound a candidate precursor for the development of 18F-labeled PET tracers. In the broader context of indazole-based imaging agents, fluorinated indazoles have been developed as ligands for 5-HT4 receptors . The specific activity and purity of the precursor are paramount, as the presence of the regioisomer would result in a radiolabeled impurity that could compromise imaging contrast and quantitative analysis. Access to high-purity (>98%) material, as offered by suppliers like MolCore under ISO certification, is therefore essential .

Fluorinated Fungicide Intermediate

The 4-chloro-5-fluoro-1H-indazole serves as a building block in the preparation of agrochemicals with fungicidal activity . The dual-halogen pattern is anticipated to enhance the metabolic stability of the final active ingredient through steric and electronic effects, a known advantage of halogenated heterocycles in agrochemistry . The distinct melting point and density of this dihalogenated scaffold ensure consistent formulation behavior compared to analogs.

Kinase Profiling Probe Development

Indazole is a validated bioisostere of phenol and a core scaffold in numerous kinase inhibitors (e.g., Axitinib, Linifanib) . The 4-chloro-5-fluoro-1H-indazole can be used to construct focused libraries of kinase inhibitors. Its orthogonal halogen handles allow for the rapid diversification of the indazole core via sequential cross-coupling, enabling the exploration of chemical space around the hinge-binding region of kinases. The physical stability profile (mp 135-138 °C) makes it suitable for long-term storage and use in automated library synthesis platforms.

Application
Selection Property
Validation Focus
Dual SNRI inhibitor synthesis
Regioisomeric purity and lipophilicity
LC-MS identity confirmation; LogP experimental verification
18F-labeled PET tracer precursor
High chemical purity (>98%)
HPLC purity and absence of regioisomeric impurity
Fluorinated fungicide intermediate
Dual-halogen metabolic stability
Thermal analysis (DSC) and formulation consistency
Kinase profiling probe development
Orthogonal halogen handles
Sequential cross-coupling efficiency and library diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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